
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with a molecular formula of C16H18N2OS2 and a molecular weight of 318.45 g/mol
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antimicrobial and anticancer activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity , could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiazole ring with 4-methylbenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfur atom in the 4-methylbenzylthio group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group in the acetamide moiety.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-cyclopropyl-2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)acetamide
- N-cyclopropyl-2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the 4-methylbenzylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Biological Activity
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, including anticancer, antimicrobial, and metabolic effects. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis methodologies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2OS, with a molecular weight of 318.5 g/mol. Its structural characteristics include a thiazole ring substituted with a methylbenzyl thio group and a cyclopropyl acetamide moiety, which may be responsible for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18N2OS |
Molecular Weight | 318.5 g/mol |
CAS Number | 941947-82-6 |
Target of Action : Thiazole derivatives, including this compound, are known to interact with various biological targets. They often exhibit their effects through modulation of enzyme activity, receptor interaction, and influence on cellular signaling pathways.
Mode of Action : The biological outcomes associated with this compound are influenced significantly by the substituents on the thiazole ring. The presence of the 4-methylbenzyl thio group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various signaling pathways. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines, including HeLa and A549 cells .
- Case Study : A derivative with similar structural features exhibited IC50 values lower than standard chemotherapeutics like irinotecan, suggesting enhanced efficacy in targeting cancer cells .
-
Antimicrobial Activity :
- Thiazole compounds have been evaluated for their antibacterial properties against various strains of bacteria. Preliminary tests suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
- Research Findings : In vitro assays showed that certain thiazole derivatives inhibited bacterial growth effectively at concentrations comparable to established antibiotics .
-
Metabolic Effects :
- Compounds in this class have been studied for their potential to modulate metabolic pathways, particularly in insulin resistance models. Some derivatives have shown promising results in enhancing glucose uptake in insulin-resistant cells .
- Mechanism Insight : These compounds may influence lipid metabolism and reduce hyperglycemia in animal models, indicating potential applications in treating metabolic disorders such as type 2 diabetes .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Starting Materials : The synthesis begins with 4-methylbenzyl chloride reacting with thioacetamide to form an intermediate.
- Reaction Conditions : This intermediate is subsequently reacted with cyclopropanecarboxylic acid derivatives under basic conditions, often utilizing solvents like ethanol or methanol at elevated temperatures.
- Purification Techniques : Final purification is usually achieved through recrystallization or chromatography to ensure high purity of the product.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNUGYXBDXYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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